molecular formula C8H16ClN B6194227 rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride, cis CAS No. 2740591-73-3

rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride, cis

Cat. No.: B6194227
CAS No.: 2740591-73-3
M. Wt: 161.7
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Description

rac-(1R,7S)-2-azabicyclo[520]nonane hydrochloride, cis is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor, followed by hydrochloride salt formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride, cis involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,7R,8S)-bicyclo[5.2.0]nonane-8-carboxylic acid
  • rac-(1R,7S,8S,9R)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride

Uniqueness

rac-(1R,7S)-2-azabicyclo[520]nonane hydrochloride, cis is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure

Properties

CAS No.

2740591-73-3

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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